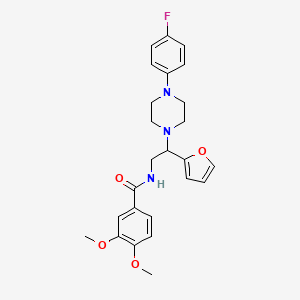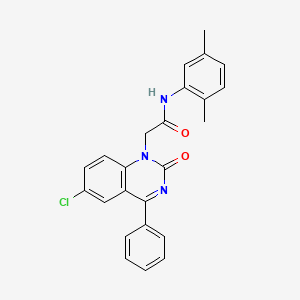
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide, also known as CQDA, is a synthetic compound that belongs to the quinazoline class of compounds. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Salt and Inclusion Compounds : Research on similar amide-containing isoquinoline derivatives has explored their ability to form gels and crystalline solids upon treatment with different acids. These compounds demonstrate varying fluorescence emissions based on their protonated states and interactions with other compounds (Karmakar et al., 2007).
Pharmacological Applications
- Antimicrobial Activities : Synthesized quinazolinone derivatives, including those similar to the compound , have been evaluated for antimicrobial properties. Some compounds in this category have shown promising activity compared to standard drugs (Patel & Shaikh, 2011).
- Analgesic and Anti-Inflammatory Activities : Novel quinazolinyl acetamides have been synthesized and tested for their analgesic and anti-inflammatory properties. Some of these compounds exhibited potent activities and were found to have mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Molecular Docking Studies
- Molecular Docking for Antimicrobial Screening : A series of similar quinazolinone analogs underwent molecular docking studies to assess their antibacterial properties. These studies provide insights into the binding affinities of these compounds with bacterial proteins (Rajasekaran & Rao, 2015).
- Docking Studies for Antitumor Activity : Novel quinazolinone analogs have been synthesized and their structures confirmed through molecular docking studies, with a focus on evaluating their antitumor activities. These compounds have shown significant potential in inhibiting tumor cell growth (Al-Suwaidan et al., 2016).
- Vibrational Spectroscopy and Molecular Docking : Detailed studies combining vibrational spectroscopy and molecular docking have been conducted on quinazolinone derivatives. These studies help in understanding the molecular structure and potential inhibitory activity against specific protein targets (El-Azab et al., 2016).
Synthesis and Characterization
- Synthesis and Biological Potentials : Various derivatives of quinazolinone, including those structurally related to the compound , have been synthesized and characterized. These compounds are evaluated for their antimicrobial and anticancer activities, highlighting their potential as therapeutic agents (Mehta et al., 2019).
Additional Research Applications
- Radiosynthesis for Metabolism Studies : Research on related chloroacetanilide compounds has involved radiosynthesis for studies on their metabolism and mode of action, demonstrating the versatility of these compounds in various scientific investigations (Latli & Casida, 1995).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-8-9-16(2)20(12-15)26-22(29)14-28-21-11-10-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQSRICYCOUJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)
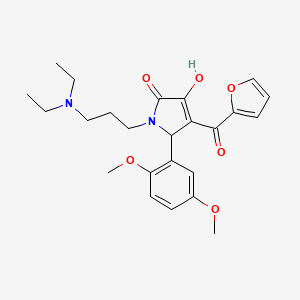
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)
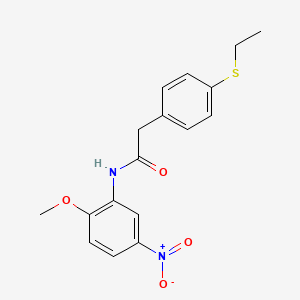
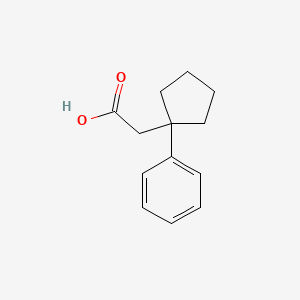
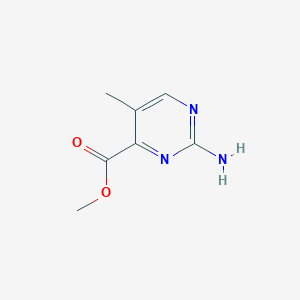
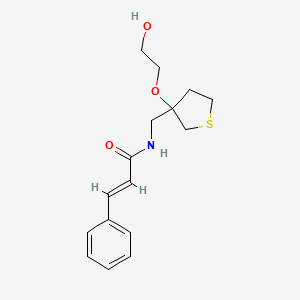
![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)
